Terpinolene

Content Navigation

Inconsistent fragrance and synthesis yields often arise from crude terpene mixtures or unstable isomers. High-purity Terpinolene (CAS 586-62-9) eliminates this variability with its distinct double bond structure.

- Superior oxidative stability vs. α-terpinene, preventing p-cymene off-odors in cleaners.

- Retains fresh piney-citrus aroma during prolonged storage.

- Enables higher synthesis yields due to targeted precursor isolation.

Ideal for industrial detergents, air fresheners, and fragrance blending.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with ethanol, diethyl ether; soluble in benzene, carbon tetrachloride

Soluble in alcohol, ether, glycol

0.0095 mg/mL at 23 °C

Insoluble in water; soluble in oils

Soluble (in ethanol)

Synonyms

Canonical SMILES

Purity

Package Size

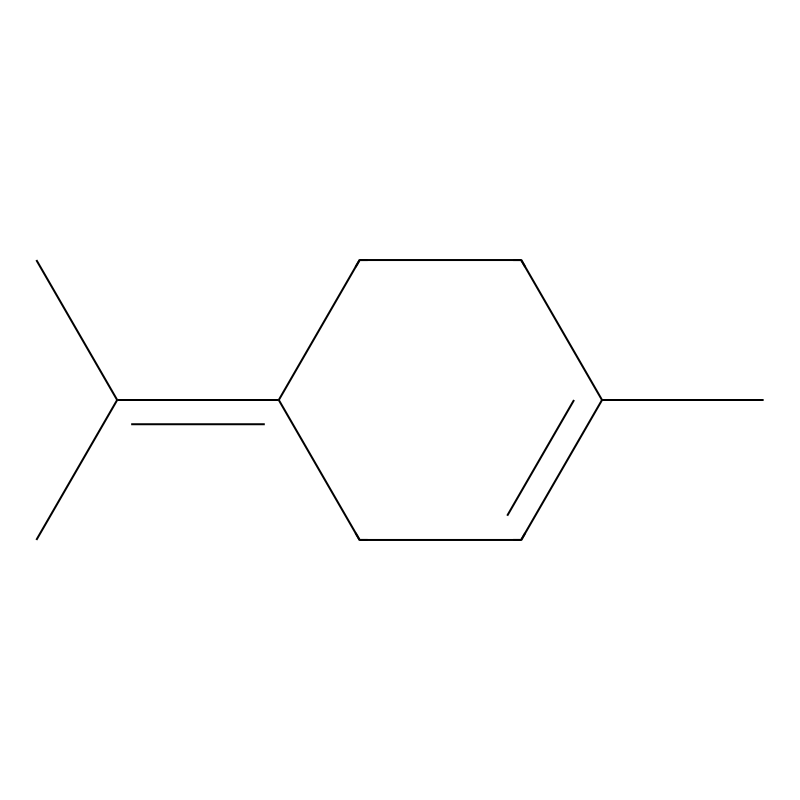

Terpinolene is a monocyclic monoterpene hydrocarbon, one of the four isomers of terpinene, distinguished by its unique endocyclic and exocyclic double bond arrangement. Commercially, it is primarily produced via the acid-catalyzed isomerization of alpha-pinene, a byproduct of the paper pulp industry. It is recognized for its characteristic fresh, sweet-piney, and slightly citrus/herbal aroma, which makes it a valuable ingredient in fragrance and flavor formulations, as well as a functional component in industrial solvents and cleaning agents. Its specific chemical structure dictates its reactivity and stability, making it a targeted choice for specific chemical synthesis pathways and applications requiring greater oxidative resistance compared to its common isomers.

Research Fit

Natural product isolation and essential oil characterization studies

Monoterpene with exocyclic diene system for structure-activity comparisons

Reported bioactivity screening across repellency, cytotoxicity, and antivirulence endpoints

References

- [1] Surburg, H., & Panten, J. (2006). Common fragrance and flavor materials: preparation, properties and uses. John Wiley & Sons.

- [2] Arctander, S. (1969). Perfume and flavor chemicals (aroma chemicals). Montclair, NJ.

- [19] Understanding Terpinolene (CAS 586-62-9): Properties and Applications for B2B Buyers. Odowell. Published April 7, 2026.

- [24] The Role of Terpinolene in Modern Fragrance Creation. Odowell. Published April 28, 2026.

- [40] Terpinolene. CannaGenie. Accessed April 28, 2026.

- [9] Fink, D., et al. (2024). Comprehensive analysis of chemical and enantiomeric stability of terpenes in Cannabis sativa L. flowers. Research Collection.

Substituting Terpinolene with its isomers like α-terpinene, γ-terpinene, or the widely available limonene based on shared molecular formula (C₁₀H₁₆) is a frequent cause of process failure and product inconsistency. The distinct placement of double bonds in Terpinolene results in significant differences in oxidative stability, reaction pathways, and sensory profiles. For instance, α-terpinene degrades rapidly when exposed to air and heat, forming off-flavor aromatic compounds like p-cymene, whereas Terpinolene exhibits greater stability. Using a less stable isomer or a crude terpene mixture can lead to rapid degradation in fragrance applications, unpredictable yields in chemical synthesis, and altered biological efficacy, making high-purity Terpinolene essential for reproducible, high-quality outcomes.

Substitution Risk

Structural isomer mismatch

Limonene, α-terpinene, and γ-terpinene share C10H16 but lack the conjugated diene with exocyclic double bond; binding and bioactivity profiles may differ.

Repellency endpoint context

Tick-repellent performance observed with terpinolene may not transfer to other monoterpenes; species-specific selectivity data are non-interchangeable.

Cell-model response profile

Cytotoxicity endpoints differ significantly among pinene isomers; substituting may shift assay interpretation and confound mechanism studies.

Superior Oxidative Stability vs. α-Terpinene

In a comparative thermal degradation study in the presence of air at 120°C, α-terpinene completely degraded within 4 hours. In contrast, limonene, another common monoterpene substitute, showed only 50% degradation after 24 hours under the same conditions. While this study did not include terpinolene directly, other literature confirms that α-terpinene is known to degrade rapidly, forming p-cymene, whereas terpinolene is more stable due to its different double bond structure. This positions terpinolene as a more robust choice than α-terpinene for applications requiring thermal and oxidative stability.

| Evidence Dimension | Percent Degradation (at 120°C in air) |

| Target Compound Data | Implied higher stability than α-terpinene based on structural differences known to influence oxidation. |

| Comparator Or Baseline | α-Terpinene: 100% degradation in 4 hours. Limonene: 50% degradation in 24 hours. |

| Quantified Difference | α-Terpinene is significantly less stable than other common monocyclic terpenes like limonene, degrading completely at least 6 times faster. |

| Conditions | Thermal degradation of pure compounds in a sealed 4-L bottle containing air (1:1.24 terpene to O2 ratio) heated at 120°C. |

For fragrance, flavor, or active ingredient formulations exposed to heat or air, selecting Terpinolene over α-terpinene prevents rapid degradation and the formation of undesirable aromatic byproducts like p-cymene.

Kinetically Favored Isomerization from Limonene

In the acid-catalyzed isomerization of limonene, terpinolene is a key kinetically-favored intermediate before the reaction proceeds to more thermodynamically stable, but often less desirable, isomers like α-terpinene and p-cymene. Research using a porous metal-macrocycle framework (MMF) as a catalyst demonstrated that over-isomerization can be suppressed, allowing for highly selective production of terpinolene from limonene. In another study over a Ti-SBA-15 catalyst at 160°C, the yield of terpinolene peaked at 17.32 mol% after 90 minutes, while the more stable α-terpinene reached its maximum yield of 31.33 mol% only after 180 minutes, indicating terpinolene is formed earlier in the reaction sequence.

| Evidence Dimension | Time to Peak Yield (Isomerization of Limonene) |

| Target Compound Data | Terpinolene: Peak yield at 90 minutes (17.32 mol%). |

| Comparator Or Baseline | α-Terpinene: Peak yield at 180 minutes (31.33 mol%). |

| Quantified Difference | Terpinolene reaches its maximum concentration twice as fast as the subsequent isomer α-terpinene under these specific catalytic conditions. |

| Conditions | Isomerization of limonene using 15 wt% Ti-SBA-15 catalyst at 160°C. |

For chemical manufacturers, this kinetic preference means that controlled reaction times can isolate high-purity terpinolene, making it a more accessible and potentially cost-effective synthetic target compared to isomers that require longer reaction times or more complex purification from thermodynamic equilibrium mixtures.

Distinctive Olfactory Profile vs. Common Isomers

The sensory profile of Terpinolene is a key procurement driver, differentiating it from its isomers and crude turpentine fractions. Expert evaluation, such as that by perfumer Steffen Arctander, describes Terpinolene as 'sweet-piney, oily and relatively pleasant... not nearly as harsh as pinene, often slightly anisic in its sweetness, and generally free from turpentine-like notes.' This contrasts with γ-terpinene (sharper, more herbaceous), limonene (brighter, fruity), and α-pinene (harsher, distinctly turpentine-like). This unique profile allows it to bridge pine and citrus notes in formulations without introducing the harshness of less-refined terpene mixtures.

| Evidence Dimension | Aroma Profile |

| Target Compound Data | Sweet, piney, oily, with a soft anisic sweetness; lacks harsh turpentine notes. |

| Comparator Or Baseline | α-Pinene: Harsher, more turpentine-like. γ-Terpinene: Sharper, more terpenic, herbaceous. Limonene: Brighter, juicy, fruity. |

| Quantified Difference | Qualitative but critical difference in sensory notes, impacting formulation suitability. |

| Conditions | Expert sensory evaluation by perfumers. |

For high-quality fragrance and flavor applications, substituting Terpinolene with other terpenes or crude mixtures is not viable, as it would fundamentally alter the final product's intended sensory character, leading to product rejection.

Stable Fragranced Products with Refined Pine-Citrus Aroma

Based on its superior oxidative stability relative to isomers like α-terpinene and its unique, non-harsh sensory profile, Terpinolene is the indicated choice for household cleaners, air fresheners, and industrial detergents where long-term scent integrity and a pleasant, refined woody-citrus note are required.

Kinetically Controlled Synthesis of Terpenoid Derivatives

As a kinetically favored product in the isomerization of common feedstocks like limonene and pinene, Terpinolene is a strategic precursor for the synthesis of other fine chemicals and fragrance ingredients. Its formation prior to more stable isomers allows for its targeted isolation, providing a purer starting material for subsequent reactions.

Consistent Biopesticide and Antimicrobial Formulations

Terpenes are widely studied for their insecticidal and antimicrobial properties. While many terpenes show activity, the specific efficacy can vary between isomers. Procuring high-purity Terpinolene ensures a consistent active ingredient concentration, leading to more reliable and reproducible performance in biopesticide or antimicrobial cleaning product formulations compared to using variable, undefined terpene mixtures.

Application Fit Matrix

References

- [1] Zimmermann, L. R., & Hoberg, G. W. (1997). Thermal Degradation of Terpenes: Camphene, Δ3-Carene, Limonene, and α-Terpinene. Environmental Science & Technology, 31(9), 2713–2716.

- [2] Première Peau. Terpinolene in Perfumery.

- [3] Słowik, G., & Duda, M. (2017). The Isomerization of Limonene over the Ti-SBA-15 Catalyst—The Influence of Reaction Time, Temperature, and Catalyst Content. Molecules, 22(9), 1503.

- [4] Pichersky, E., & Raguso, R. A. (2018). Why do plants produce so many terpenoid compounds?. New Phytologist, 220(3), 692-702.

Physical Description

Liquid

Colorless to pale-yellow, oily liquid with a pine-like odor; [HSDB]

Solid

Colourless or very pale straw-coloured oily liquid; sweet-piney, oily, pleasant aroma

Color/Form

Colorless liquid or oil

XLogP3

Exact Mass

Monoisotopic Mass

Boiling Point

183.00 to 185.00 °C. @ 760.00 mm Hg

Flash Point

99 °F (37.2 °C) (Closed cup)

Heavy Atom Count

Taste

TERPENE TASTE

Density

Bulk density: wt/gal 7.2 lb at 15.5 °C

0.872-0.882

LogP

4.47

log Kow = 4.47

Odor

PINE-LIKE AROMA

Decomposition

Melting Point

UNII

GHS Hazard Statements

H226 (75.28%): Flammable liquid and vapor [Warning Flammable liquids];

H304 (98.09%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];

H315 (56.02%): Causes skin irritation [Warning Skin corrosion/irritation];

H317 (76.72%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H400 (21.63%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (21.8%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

H411 (78.33%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Vapor Pressure

0.74 mm Hg at 25 °C

Pictograms

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Hazard Classes and Categories -> Flammable - 3rd degree

Methods of Manufacturing

Terpinolene used to be extracted by fractional distillation of wood turpentine. It is now produced by treating alpha-pinene with aqueous H3PO4 at 75 °C. It is preferable to distill terpinolene under vacuum to minimize the formation of polymeric products at elevated temperatures.

Limonene can be isomerized to terpinolene using liquid SO2 and a hydroperoxide catalyst (tert-butyl hydroperoxide (TBHP)). Another method uses a specially prepared ortho-titanic acid catalyst with a buffer, such as sodium acetate. A selectivity of ~70% is claimed at ~50% conversion when run at 150 °C for 4 hr.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing

Plastics Material and Resin Manufacturing

Cyclohexene, 1-methyl-4-(1-methylethylidene)-: ACTIVE

The Council of Europe (1974) included it in the list of artificial flavoring substances that may be added temporarily to foodstuffs without hazard to public health.

The pure product was isolated and structurally identified by Baeyer.

Analytic Laboratory Methods

Storage Conditions

DP, Oliveira FA, Almeida FR. Association of terpinolene and diclofenac presents

antinociceptive and anti-inflammatory synergistic effects in a model of chronic

inflammation. Braz J Med Biol Res. 2016 Jun 20;49(7). pii:

S0100-879X2016000700602. doi: 10.1590/1414-431X20165103. PubMed PMID: 27332775;

PubMed Central PMCID: PMC4918787.

2: Fujita K, Bunyu Y, Kuroda K, Ashitani T, Shigeto J, Tsutsumi Y. A novel

synthetic pathway for tropolone ring formation via the olefin monoterpene

intermediate terpinolene in cultured Cupressus lusitanica cells. J Plant Physiol.

2014 May 1;171(8):610-4. doi: 10.1016/j.jplph.2013.12.016. Epub 2014 Mar 20.

PubMed PMID: 24709152.

3: Turkez H, Aydın E, Geyikoglu F, Cetin D. Genotoxic and oxidative damage

potentials in human lymphocytes after exposure to terpinolene in vitro.

Cytotechnology. 2015 May;67(3):409-18. doi: 10.1007/s10616-014-9698-z. Epub 2014

Mar 4. PubMed PMID: 24590926; PubMed Central PMCID: PMC4371562.

4: Harrison JC, Wells JR. Investigation of terpinolene + ozone or terpinolene +

nitrate radical reaction products using denuder/filter apparatus. Atmos Environ

(1994). 2013 Dec;80:524-532. PubMed PMID: 26527171; PubMed Central PMCID:

PMC4624623.

Explore Compound Types